2-[(4-Methylphenyl)sulfanyl]-1,3,5-trinitrobenzene
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Overview
Description
BENZENE,2-[(4-METHYLPHENYL)THIO]-1,3,5-TRINITRO- is an organic compound with a complex structure that includes a benzene ring substituted with a 4-methylphenylthio group and three nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZENE,2-[(4-METHYLPHENYL)THIO]-1,3,5-TRINITRO- typically involves multiple steps, starting with the preparation of the intermediate compoundsThe reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for the nitration process, and the presence of a catalyst for the thiolation step .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and thiolation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
BENZENE,2-[(4-METHYLPHENYL)THIO]-1,3,5-TRINITRO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like halogens and alkylating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
BENZENE,2-[(4-METHYLPHENYL)THIO]-1,3,5-TRINITRO- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of BENZENE,2-[(4-METHYLPHENYL)THIO]-1,3,5-TRINITRO- involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The 4-methylphenylthio group can also modulate the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
BENZENE,1,1’-[[(4-METHYLPHENYL)THIO]METHYLENE]BIS-: Contains a similar thio group but differs in the overall structure and substitution pattern.
BENZENE, (METHYLTHIO)-: A simpler compound with only a methylthio group attached to the benzene ring.
Uniqueness
BENZENE,2-[(4-METHYLPHENYL)THIO]-1,3,5-TRINITRO- is unique due to the presence of both the 4-methylphenylthio group and three nitro groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
51030-13-8 |
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Molecular Formula |
C13H9N3O6S |
Molecular Weight |
335.29 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfanyl-1,3,5-trinitrobenzene |
InChI |
InChI=1S/C13H9N3O6S/c1-8-2-4-10(5-3-8)23-13-11(15(19)20)6-9(14(17)18)7-12(13)16(21)22/h2-7H,1H3 |
InChI Key |
WZGRPOBHHWBCPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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